Hydroxy-PEG2-(CH2)2-Boc

Description

Properties

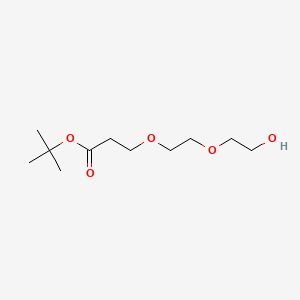

IUPAC Name |

tert-butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O5/c1-11(2,3)16-10(13)4-6-14-8-9-15-7-5-12/h12H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKOWESVURLUVMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564500 |

Source

|

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133803-81-3 |

Source

|

| Record name | tert-Butyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG2-(CH2)2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker molecule increasingly utilized in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, purification methods, and the role of this linker in targeted drug delivery systems.

Introduction to this compound

This compound, systematically named tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, is a valuable heterobifunctional linker. Its structure comprises a hydroxyl (-OH) group for further conjugation, a hydrophilic di-ethylene glycol (PEG2) spacer to improve solubility, and a tert-butyloxycarbonyl (Boc) protected amine. The Boc protecting group offers a stable carbamate that can be readily removed under acidic conditions to reveal a primary amine, enabling subsequent conjugation to other molecules of interest.

The key attributes of this linker, including its defined length, hydrophilicity, and orthogonal protecting group strategy, make it an important building block in the modular construction of complex bioconjugates.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Systematic Name | tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate |

| Synonyms | N-Boc-amino-PEG2-alcohol, Boc-NH-PEG2-OH |

| CAS Number | 139115-92-7 |

| Molecular Formula | C11H23NO5 |

| Molecular Weight | 249.30 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and water |

Synthesis of this compound

The synthesis of this compound is achieved through the selective N-protection of the primary amine of 2-(2-(2-aminoethoxy)ethoxy)ethanol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The higher nucleophilicity of the amine compared to the hydroxyl group allows for a chemoselective reaction.

Synthesis Workflow

The overall synthetic process can be visualized as a straightforward, single-step protection reaction followed by purification.

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol is a representative procedure based on standard Boc protection of amino alcohols.

Materials:

-

2-(2-(2-aminoethoxy)ethoxy)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

-

Ethyl acetate (EtOAc)

-

Hexanes or petroleum ether

Procedure:

-

To a solution of 2-(2-(2-aminoethoxy)ethoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Table 2: Stoichiometry of Reactants

| Reactant | Molar Eq. |

| 2-(2-(2-aminoethoxy)ethoxy)ethanol | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 |

| Triethylamine (TEA) | 1.1 |

Purification of this compound

The crude product is typically purified by silica gel column chromatography to remove unreacted starting materials and by-products.

Purification Protocol

-

Dissolve the crude product in a minimal amount of DCM.

-

Prepare a silica gel column packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

-

Load the dissolved crude product onto the column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 50-70% EtOAc).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Table 3: Representative Purification Data

| Parameter | Value |

| Purification Method | Silica Gel Column Chromatography |

| Eluent System | Ethyl Acetate / Hexanes (gradient) |

| Expected Yield | 85-95% |

| Expected Purity | >95% (as determined by NMR and LC-MS) |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 4: Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 5.0-5.2 (br s, 1H, NH), 3.75-3.55 (m, 8H, OCH₂CH₂O), 3.52 (t, 2H, CH₂OH), 3.30 (q, 2H, CH₂NH), 2.55 (br s, 1H, OH), 1.44 (s, 9H, C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.1 (C=O), 79.2 (C(CH₃)₃), 72.5, 70.3, 70.2, 61.7 (OCH₂), 40.3 (CH₂NH), 28.4 (C(CH₃)₃). |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₂₄NO₅⁺: 250.16; found: 250.16. [M+Na]⁺ calculated for C₁₁H₂₃NNaO₅⁺: 272.14; found: 272.15. |

Applications in Drug Development

This compound is a key component in the construction of PROTACs and ADCs, where it serves as a flexible and hydrophilic linker.

Role in PROTACs

In a PROTAC, the linker connects a ligand for a target protein (warhead) to a ligand for an E3 ubiquitin ligase. The properties of the linker, such as its length and composition, are critical for the formation of a stable ternary complex and subsequent target protein degradation. The hydrophilic nature of the PEG spacer in this compound can improve the overall solubility and cell permeability of the PROTAC molecule.[1][2][3]

Caption: Role of the linker in PROTAC-mediated protein degradation.

Role in Antibody-Drug Conjugates (ADCs)

In an ADC, the linker connects a monoclonal antibody to a potent cytotoxic drug (payload).[4][5][6] The linker's stability in circulation and its ability to release the payload at the target site are crucial for the efficacy and safety of the ADC.[6] The hydroxyl group of this compound provides a conjugation point for the payload, while the deprotected amine can be used to attach it to the antibody.

References

An In-depth Technical Guide to Hydroxy-PEG2-(CH2)2-Boc and its Analogs in Bioconjugation and Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction and Structural Clarification

The compound commonly referred to as Hydroxy-PEG2-(CH2)2-Boc is a bifunctional, polyethylene glycol (PEG)-based linker critical in the fields of bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The nomenclature, however, can be ambiguous. The most prevalent and well-documented molecule fitting this general description is tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate , which technically contains a PEG3 (three-unit) backbone.

This guide will focus primarily on this common analog, CAS 139115-92-7, while acknowledging other related structures. These molecules are valued for their dual functionality: a terminal hydroxyl (-OH) group available for further chemical modification and a tert-Butyloxycarbonyl (Boc)-protected amine, which can be deprotected to reveal a reactive primary amine.[4][5] The integrated PEG chain enhances aqueous solubility and provides a flexible spacer, which is often crucial for optimizing the efficacy of the final conjugate.[3][5]

Core Chemical and Physical Properties

The properties of the primary compound of interest, tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, are summarized below. These data are essential for experimental design, including reaction setup, purification, and storage.

Quantitative Data Summary

| Property | Value | Source(s) |

| CAS Number | 139115-92-7 | [6][7][8] |

| Molecular Formula | C₁₁H₂₃NO₅ | [4][6][7] |

| Molecular Weight | 249.30 g/mol | [4][6][7][8] |

| Appearance | Colorless to light yellow liquid/oil | [9][10] |

| Purity | ≥95% | [4][7] |

| Density | 1.071 g/cm³ | [6][10] |

| Solubility | Soluble in DMSO, Dichloromethane (DCM), DMF | [5] |

| Storage Conditions | Store at -20°C for long-term (years) | [10] |

Spectroscopic and Analytical Data

| Data Type | Details | Source(s) |

| ¹H NMR | (400 MHz, CDCl₃) δ 3.77-3.71 (m, 2H), 3.66-3.55 (m, 8H), 3.49-3.31 (m, 2H), 1.45 (s, 9H) | [9] |

| ¹³C NMR | (100 MHz, CDCl₃) δ 156.2, 79.9, 73.0, 70.6, 70.5, 70.0, 61.9, 40.5, 28.6 | [9] |

| HRMS (ESI) | Calculated for C₁₁H₂₄NO₅ [M+H]⁺: 250.1654, Found: 250.1649 | [9] |

Experimental Protocols

Detailed methodologies for the synthesis of the linker and its subsequent use in forming complex bioconjugates are provided below. These protocols are foundational for researchers working with this class of molecules.

Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate

This protocol describes the selective mono-Boc protection of the primary amine of 2-[2-(2-aminoethoxy)ethoxy]ethanol.

-

Materials:

-

2-[2-(2-aminoethoxy)ethoxy]ethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-[2-(2-aminoethoxy)ethoxy]ethanol (e.g., 600 mg, 4.02 mmol) in a mixture of methanol and triethylamine (9:1 v/v, e.g., 68 mL).[9]

-

Slowly add di-tert-butyl dicarbonate (e.g., 1.75 g, 8.04 mmol) to the solution.[9]

-

Stir the reaction mixture under reflux conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent by distillation under reduced pressure.[9]

-

Perform an extractive workup on the residue using dichloromethane (DCM) and water.[9]

-

Collect the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product.[9]

-

Boc Group Deprotection to Yield the Free Amine

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to expose the primary amine for subsequent conjugation.

-

Materials:

-

Boc-protected PEG linker (e.g., CAS 139115-92-7)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (optional scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask.[11][12]

-

Cool the solution to 0°C in an ice bath.

-

Add TFA to the desired final concentration (e.g., 20-50% v/v). If the substrate is sensitive to acid-catalyzed side reactions, add a scavenger like TIS (2.5-5% v/v).[12]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the deprotection via TLC or LC-MS (typically 1-2 hours).[12]

-

Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.

-

To obtain the free amine, dissolve the residue in an organic solvent and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG-alcohol linker.[12]

-

General Protocol for PROTAC Synthesis using a PEG Linker

This protocol provides a generalized two-step workflow for synthesizing a PROTAC by coupling an E3 ligase ligand and a Protein of Interest (POI) ligand using a bifunctional PEG linker.

-

Materials:

-

E3 ligase ligand with a suitable functional group (e.g., pomalidomide-NH₂)

-

POI ligand with an orthogonal functional group (e.g., a phenol or alkyne)

-

Bifunctional PEG linker (e.g., HOOC-PEGn-OH, subsequently functionalized)

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Solvents (e.g., DMF, DMSO)

-

Purification supplies (e.g., preparative HPLC)

-

-

Procedure:

-

First Coupling Reaction:

-

Activate the carboxyl group of a functionalized linker (e.g., HOOC-PEGn-N₃) using coupling reagents like HATU and DIPEA in a suitable solvent like DMF.

-

Add the E3 ligase ligand (e.g., pomalidomide-NH₂) to the activated linker solution.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.[1]

-

Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[1]

-

-

Second Coupling Reaction (Example: Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent.[1]

-

Add a copper(I) catalyst (e.g., copper(II) sulfate and sodium ascorbate) to initiate the click reaction.

-

Stir until completion and purify the final PROTAC molecule using preparative HPLC.

-

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental and conceptual workflows involving Hydroxy-PEG-Boc linkers.

References

- 1. benchchem.com [benchchem.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]

- 5. N-Boc-PEG3-alcohol, 139115-92-7 | BroadPharm [broadpharm.com]

- 6. 2-[2-(2-t-Boc-aminoethoxy)ethoxy]ethanol | 139115-92-7 | FB18924 [biosynth.com]

- 7. Boc-NH-PEG3-OH - Cayman Chemical [bioscience.co.uk]

- 8. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 139115-92-7 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Navigating the Properties of a Key Linker: A Technical Guide to the Solubility and Stability of Hydroxy-PEG2-(CH2)2-Boc

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for successful therapeutic design. This in-depth technical guide focuses on Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker increasingly utilized in the synthesis of complex drug conjugates, including proteolysis-targeting chimeras (PROTACs). This document provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, supported by detailed experimental protocols and visual workflows.

This compound, chemically known as tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (CAS Number: 139115-91-6), possesses a terminal hydroxyl group for further functionalization and a Boc-protected amine, connected by a hydrophilic di-ethylene glycol (PEG2) spacer. This structure imparts specific solubility and stability characteristics that are critical for its handling, storage, and application in multi-step synthetic processes.

Solubility Profile

Based on the data for its PEG3 analog, this compound is expected to exhibit good solubility in a range of common laboratory solvents. The following table summarizes the approximate solubility of the closely related Boc-NH-PEG3-OH, which can be used as a strong indicator for the solubility of the target molecule.

| Solvent | Estimated Solubility (Boc-NH-PEG3-OH) |

| Dimethylformamide (DMF) | ~ 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | ~ 15 mg/mL |

| Ethanol | ~ 15 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~ 10 mg/mL |

| Chloroform | Slightly Soluble |

| Methanol | Slightly Soluble |

It is generally noted that this compound is soluble in polar organic solvents.

Stability Characteristics

The stability of this compound is primarily dictated by the Boc (tert-butyloxycarbonyl) protecting group and the ether linkages within the PEG spacer.

pH Sensitivity: The Boc group is notoriously labile under acidic conditions. Exposure to strong acids will lead to the deprotection of the amine, yielding the free amine and byproducts such as isobutene and carbon dioxide. The compound is generally stable in neutral and basic aqueous solutions for short periods. However, long-term storage of aqueous solutions is not recommended as hydrolysis of the carbamate can occur over time, especially at non-neutral pH. For a similar compound, it is advised that aqueous solutions not be stored for more than one day.

Temperature and Light: The compound is chemically stable under standard ambient conditions (room temperature). For long-term storage, it is recommended to keep it in a dry, dark place at room temperature[1]. Some suppliers suggest refrigeration. The compound is also noted to be sensitive to light and moisture, which can potentially lead to degradation[2][3][4].

Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong alkalis[5].

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Solvents of interest (e.g., Water, PBS, Ethanol, DMSO)

-

2 mL screw-cap vials

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD, or ELSD)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, visually inspect the vials to ensure excess solid remains.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in mg/mL or other desired units.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Stability Assessment using a Stability-Indicating HPLC Method

This protocol evaluates the stability of the compound under various stress conditions.

Materials:

-

This compound

-

Buffers of different pH values (e.g., pH 2, 4, 7, 9, 12)

-

High-purity water

-

Acetonitrile or Methanol (HPLC grade)

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Temperature-controlled chambers

-

Photostability chamber

-

HPLC system with a UV or other suitable detector

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. A reverse-phase C18 column is often a good starting point.

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Hydrolytic Stability: Dilute the stock solution in buffers of different pH values. Store the solutions at various temperatures (e.g., 4 °C, 25 °C, 40 °C) and protect from light.

-

Oxidative Stability: Add a low concentration of hydrogen peroxide to a solution of the compound and store at a controlled temperature.

-

Photostability: Expose a solution of the compound to controlled light conditions in a photostability chamber.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

-

Analysis: Analyze the samples by the developed HPLC method.

-

Data Evaluation:

-

Monitor the peak area of the intact compound over time to determine the degradation rate.

-

Identify and quantify any major degradation products.

-

Plot the percentage of the remaining compound against time for each condition.

-

Caption: Workflow for HPLC-Based Stability Assessment.

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but serves as a crucial component in the synthesis of molecules that are. For instance, in the field of PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The resulting PROTAC then induces the ubiquitination and subsequent proteasomal degradation of the target protein.

Caption: Role of Linker in PROTAC-Mediated Degradation.

Conclusion

This compound is a versatile linker with favorable solubility in polar organic solvents and moderate aqueous solubility, attributed to its hydrophilic PEG spacer. Its stability is a key consideration, particularly its sensitivity to acidic conditions which readily cleaves the Boc protecting group. For optimal use, storage in a dry, dark environment is recommended, and prolonged storage in aqueous solutions should be avoided. The provided experimental protocols offer a framework for researchers to quantitatively assess the solubility and stability of this linker, ensuring its effective application in the synthesis of next-generation therapeutics.

References

- 1. lookchem.com [lookchem.com]

- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aksci.com [aksci.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Navigating the Chemical Landscape of Hydroxy-PEG2-(CH2)2-Boc: A Technical Guide

For Immediate Release

In the intricate world of drug development and bioconjugation, precision and clarity in chemical nomenclature are paramount. The term "Hydroxy-PEG2-(CH2)2-Boc" represents a class of molecules crucial for the synthesis of advanced therapeutics, yet its exact identity can be ambiguous. This technical guide provides an in-depth analysis of the most probable interpretations of this nomenclature, offering key data, experimental insights, and workflow visualizations for researchers, scientists, and professionals in drug development.

The ambiguity in "this compound" arises from the variable placement of the polyethylene glycol (PEG), ethyl, and Boc-protected functionalities. This guide clarifies these interpretations by focusing on three distinct, commercially available compounds, each with a unique CAS number and molecular weight.

Core Chemical Data at a Glance

To facilitate clear comparison, the quantitative data for the three interpretations of "this compound" are summarized below.

| Chemical Name | Structure | CAS Number | Molecular Weight ( g/mol ) |

| tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | HO-(PEG)2-(CH2)2-COOtBu | 133803-81-3 | 234.29[1] |

| tert-butyl N-[2-(2-hydroxyethoxy)ethyl]carbamate | HO-(PEG)2-NHBoc | 139115-91-6 | 205.25 |

| tert-butyl 4-hydroxy-3,6-dioxabutanoate | HO-PEG1-O-(CH2)2-COOtBu | 671802-00-9 | 190.24 |

The Role in Advanced Drug Development: PROTACs and ADCs

These PEGylated linkers are instrumental in the construction of two revolutionary classes of therapeutics: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] The PEG linker serves as a bridge, connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

ADCs are targeted cancer therapies that consist of a monoclonal antibody linked to a potent cytotoxic payload. The linker, in this case, a Hydroxy-PEG-Boc derivative, ensures the stable circulation of the ADC in the bloodstream and the controlled release of the payload upon internalization into cancer cells.

The inclusion of a PEG spacer in both PROTAC and ADC design enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate.[3][4][5]

Experimental Protocols: Synthesis and Application

While specific, detailed synthesis protocols for these exact linker molecules are often proprietary, the following sections outline general and adaptable experimental procedures for their synthesis and use in bioconjugation.

General Synthesis of Boc-Protected PEG Linkers

The synthesis of these linkers typically involves the reaction of a PEGylated alcohol with a Boc-protected building block. For instance, the synthesis of an amine-terminated linker might involve the reaction of a di-PEGylated alcohol with a Boc-protected amino-containing electrophile. The reaction conditions, including solvent, temperature, and catalysts, are critical for achieving high yields and purity.

A general procedure for the mono-Boc protection of a diamine, a common step in synthesizing amine-containing linkers, is as follows:

-

Dissolve the diamine in a suitable solvent, such as ethanol.

-

Add a Boc-protection agent, such as tert-butyl phenyl carbonate, to the solution.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is then purified using column chromatography to yield the mono-Boc-protected diamine.[6]

Solid-Phase Synthesis of PROTACs

Solid-phase synthesis offers a streamlined and efficient method for the preparation of PROTACs. A general workflow is as follows:

-

Resin Preparation: An E3 ligase ligand is immobilized on a solid support resin.

-

Linker Addition: The Boc-protected PEG linker is coupled to the immobilized ligand. The Boc protecting group is then removed under acidic conditions.

-

POI Ligand Coupling: The ligand for the protein of interest (POI) is then added to the deprotected linker.

-

Cleavage: The completed PROTAC is cleaved from the solid support.

-

Purification: The final PROTAC is purified using techniques such as high-performance liquid chromatography (HPLC).[7][8][9]

Visualizing the Workflow: PROTAC Synthesis

To further elucidate the experimental process, the following diagram illustrates a typical solid-phase synthesis workflow for a PROTAC molecule.

Caption: Solid-phase synthesis workflow for PROTACs.

Signaling Pathways: The Ubiquitin-Proteasome System

The mechanism of action of PROTACs is intrinsically linked to the ubiquitin-proteasome system (UPS). This fundamental cellular pathway is responsible for the degradation of most intracellular proteins, playing a critical role in protein homeostasis.

The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein.

Caption: PROTAC mechanism of action via the ubiquitin-proteasome system.

This technical guide serves as a foundational resource for understanding the multifaceted nature of "this compound" and its pivotal role in the advancement of modern therapeutics. By providing clear data, outlining key experimental workflows, and visualizing the underlying biological pathways, we aim to empower researchers and drug development professionals in their pursuit of innovative medicines.

References

- 1. tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate | C11H22O5 | CID 14833137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. precisepeg.com [precisepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Data and Synthesis of Hydroxy-PEG2-(CH2)2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Hydroxy-PEG2-(CH2)2-Boc, a bifunctional linker commonly utilized in bioconjugation and drug development. The information presented herein is intended to assist researchers in the unambiguous identification and successful application of this compound. The primary chemical name for this substance is tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate, and its CAS number is 139115-92-7.[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)[2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.77-3.71 | m | 2H | -CH₂-OH |

| 3.66-3.55 | m | 8H | -O-CH₂-CH₂-O- |

| 3.49-3.31 | m | 2H | -NH-CH₂- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)[2]

| Chemical Shift (δ) ppm | Assignment |

| 156.2 | C=O (carbamate) |

| 79.9 | -C(CH₃)₃ |

| 73.0 | -CH₂-OH |

| 70.6 | -O-CH₂- |

| 70.5 | -O-CH₂- |

| 70.0 | -O-CH₂- |

| 61.9 | -CH₂-O- |

| 40.5 | -NH-CH₂- |

| 28.6 | -C(CH₃)₃ |

Table 3: Mass Spectrometry Data[2]

| Technique | Parameter | Value |

| HRMS (ESI) | Calculated for C₁₁H₂₄NO₅ [M+H]⁺ | 250.1654 |

| HRMS (ESI) | Measured | 250.1649 |

Experimental Protocols

The following is a representative experimental protocol for the synthesis and purification of this compound.

Synthesis of tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate[2]

Materials:

-

2-[2-(2-aminoethoxy)ethoxy]ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-[2-(2-aminoethoxy)ethoxy]ethanol (1.0 eq) in a mixture of methanol and triethylamine (9:1, v/v).

-

Slowly add di-tert-butyl dicarbonate (2.0 eq) to the solution.

-

Stir the reaction mixture under reflux conditions. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by distillation under reduced pressure.

-

Separate the residue by extraction with dichloromethane (DCM) and water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Concentrate the organic layer under reduced pressure to afford the product, typically as a light-yellow oil.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. (2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL)-CARBAMIC ACID TERT-BUTYL ESTER | 139115-92-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | CAS 139115-92-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]

Purity and Quality Specifications for Hydroxy-PEG2-(CH2)2-Boc: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality specifications for Hydroxy-PEG2-(CH2)2-Boc (CAS No. 133803-81-3). This bifunctional linker is a valuable tool in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Ensuring its purity and quality is critical for the synthesis of well-defined and effective therapeutic agents. This document outlines typical quality control parameters, detailed analytical methodologies, and potential impurities.

Quality Control Specifications

The quality of this compound is assessed through a combination of analytical techniques to determine its purity, identity, and the presence of any impurities. The following table summarizes the key specifications based on typical data from various suppliers.

| Parameter | Specification | Analytical Method |

| Appearance | White to off-white solid or colorless oil | Visual Inspection |

| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Purity | ≥ 95.0% (Typical) ≥ 97.0% (High Purity Grade) | HPLC (UV), GC |

| ¹H NMR Purity | ≥ 97.0% | ¹H NMR |

| Residual Solvents | To be determined based on synthesis | GC-HS |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

Potential Impurities

Understanding the potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product. The synthesis of this compound typically involves a Williamson ether synthesis to attach the PEG chain, followed by the protection of the terminal hydroxyl group with a tert-butyloxycarbonyl (Boc) group. Potential impurities can arise from starting materials, side reactions, or degradation.

| Impurity Class | Potential Impurities | Origin |

| Process-Related Impurities | Di-tert-butyl dicarbonate (Boc Anhydride) | Excess reagent from the Boc protection step. |

| 2-(2-Hydroxyethoxy)ethanol (Diethylene glycol) | Unreacted starting material. | |

| Bis-Boc protected PEG derivative | Over-reaction during the Boc protection step. | |

| Polyethylene glycol oligomers of different lengths | Impurities in the starting PEG material. | |

| Degradation Products | Free amine (deprotected product) | Acidic conditions can lead to the loss of the Boc group. |

| Oxidation products (e.g., aldehydes, formates) | Auto-oxidation of the PEG chain.[1] |

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate assessment of this compound quality. The following are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for quantifying the purity of this compound and detecting non-volatile impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient:

Time (min) % A % B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Purity

¹H NMR is a powerful tool for confirming the structure and assessing the purity of this compound.

-

Instrumentation: 400 MHz or higher NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: (Optional for quantitative NMR) A certified reference standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).

-

Procedure:

-

Accurately weigh and dissolve a known amount of the sample and internal standard (if used) in the deuterated solvent.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the characteristic peaks of this compound and the internal standard.

-

-

Purity Calculation (qNMR): The purity can be calculated by comparing the integral of a characteristic proton signal of the analyte to the integral of a known proton signal of the internal standard.

-

Characteristic ¹H NMR signals for this compound (in CDCl₃, chemical shifts are approximate):

-

~1.44 ppm (s, 9H, -C(CH₃)₃)

-

~3.4-3.7 ppm (m, 8H, -O-CH₂-CH₂-O-)

-

~4.2 ppm (t, 2H, -CH₂-O-Boc)

-

-

Gas Chromatography (GC) for Residual Solvent Analysis

This method is used to identify and quantify residual solvents from the synthesis and purification process.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes.

-

Ramp: 10°C/min to 240°C.

-

Hold at 240°C for 5 minutes.

-

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas: Helium or Nitrogen.

-

Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO).

-

Quantification: Use an external standard calibration curve for each potential residual solvent.

Visualizations

The following diagrams illustrate the logical workflow for quality control and the relationship between different analytical tests.

Caption: Experimental workflow for the quality control of this compound.

Caption: Logical relationship between quality control tests and overall purity assessment.

References

A Technical Guide to Research-Grade Hydroxy-PEG2-(CH2)2-Boc for Drug Development Professionals

An in-depth examination of the commercial landscape, chemical properties, and applications of a versatile PEG linker in targeted therapeutics.

Introduction

Hydroxy-PEG2-(CH2)2-Boc is a discrete polyethylene glycol (dPEG®) linker that has emerged as a valuable tool in the development of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its defined length, hydrophilic nature, and bifunctional handles offer precise control over the architecture of complex bioconjugates, leading to improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the commercial suppliers of research-grade this compound, its key chemical attributes, and a detailed examination of its application in the synthesis of novel therapeutic agents.

Commercial Suppliers and Quantitative Data

A critical aspect for researchers is the reliable sourcing of high-purity reagents. Several chemical suppliers offer research-grade this compound. The following table summarizes the key quantitative data from prominent commercial vendors to facilitate easy comparison for procurement.

| Supplier | Catalog Number | CAS Number | Molecular Weight ( g/mol ) | Purity | Physical Form | Storage Conditions |

| MedChemExpress | HY-W067061 | 149299-82-1 | 220.26 | >98% | Liquid | -20°C for 3 years |

| ChemScene | CS-0109371 | 149299-82-1 | 220.26 | ≥97% | Liquid | 4°C |

| BroadPharm | BP-23275 | 139115-91-6 (related structure) | 205.25 | >95% | Liquid | -20°C |

| Universal Biologicals | S1871 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| TargetMol | T15519 (related structure) | 133803-81-3 | 234.29 | >97% | Solid | Not Specified |

Core Applications in Drug Development

This compound serves as a non-cleavable linker in the synthesis of ADCs and PROTACs.[1] Its PEG component enhances the solubility and stability of the resulting conjugate, while the terminal hydroxyl and Boc-protected amine groups provide orthogonal handles for sequential conjugation to a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug or an E3 ligase ligand).

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker plays a crucial role in connecting the antibody to the cytotoxic payload. The stability of the linker is paramount to prevent premature release of the drug in circulation, which could lead to off-target toxicity. The hydrophilicity imparted by the PEG chain can help to mitigate aggregation issues often encountered with hydrophobic drug payloads.

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker in a PROTAC is a critical determinant of its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase to facilitate the formation of a productive ternary complex. The flexibility and hydrophilicity of the this compound linker can be advantageous in achieving the optimal conformation for this interaction.

Experimental Protocols

The following is a representative experimental protocol for the utilization of this compound in the synthesis of a PROTAC, as adapted from patent literature. This protocol describes the activation of the hydroxyl group to a tosylate, a common step to facilitate subsequent nucleophilic substitution.

Synthesis of tert-butyl (2-(2-(2-(tosyloxy)ethoxy)ethoxy)ethyl)carbamate

-

Materials:

-

This compound (CAS: 149299-82-1)

-

p-Toluenesulfonyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM)

-

Water

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (Et3N) (4.0 equivalents) to the reaction mixture.

-

Add p-toluenesulfonyl chloride (2.0 equivalents) portion-wise to the stirred solution at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Remove the ice bath and allow the reaction mixture to stir overnight at room temperature.

-

Upon completion of the reaction (monitored by TLC or LC-MS), add water to the reaction mixture.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired tosylated product.

-

Visualizations of Key Biological Pathways and Workflows

To better illustrate the context in which this compound is utilized, the following diagrams, generated using the DOT language, depict a general experimental workflow for PROTAC synthesis and the cellular mechanisms of action for ADCs and PROTACs.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Caption: The cellular internalization and payload release pathway of an ADC.

Caption: The mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a well-characterized and commercially available PEG linker that offers significant advantages for the development of sophisticated bioconjugates. Its defined structure, hydrophilicity, and versatile functional groups make it an attractive choice for researchers in the fields of ADCs and PROTACs. The information provided in this guide serves as a valuable resource for scientists and drug development professionals seeking to leverage this powerful tool in their research and development endeavors. The availability of detailed synthetic protocols and a clear understanding of the underlying biological mechanisms will undoubtedly accelerate the design and synthesis of next-generation targeted therapies.

References

In-Depth Technical Guide: The Boc Protecting Group in Hydroxy-PEG2-(CH2)2-Boc

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, bioconjugation, and drug development. Its widespread use stems from its stability in a variety of reaction conditions and, most critically, its facile removal under specific, mild acidic conditions. This guide provides a detailed examination of the mechanism of action of the Boc group as it pertains to Hydroxy-PEG2-(CH2)2-Boc, a heterobifunctional linker used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This molecule features a hydroxyl group for further functionalization and a Boc-protected amine, which can be selectively deprotected to allow for subsequent conjugation.

The Role and Structure of this compound

This compound is a molecule designed to link two different chemical entities. The polyethylene glycol (PEG) portion of the linker enhances the solubility and stability of the resulting conjugate in biological systems.[2][3][4] The terminal hydroxyl group provides a reactive site for esterification or other modifications, while the other end is capped with a Boc-protected amine. The Boc group renders the amine nucleophilically inactive, preventing it from participating in unwanted side reactions during synthesis.[5][6]

The core of this guide focuses on the mechanism by which the Boc group is removed, thereby liberating the amine for its intended reaction.

Mechanism of Action: Boc Group Deprotection

The removal of the Boc protecting group is an acid-catalyzed elimination reaction.[5][7][8][9] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][8][9] This initial protonation is favored because the resulting positive charge is resonance-stabilized.

The key steps of the deprotection mechanism are as follows:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid. This increases the electrophilicity of the carbonyl carbon.

-

Cleavage of the tert-butyl group: The resonance stabilization of the protonated carbonyl facilitates the cleavage of the bond between the oxygen and the tert-butyl group. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[8][9]

-

Formation of Isobutylene and Carbon Dioxide: The highly reactive tert-butyl cation can be neutralized by a scavenger molecule, or it can undergo deprotonation to form isobutylene gas.[8] The carbamic acid intermediate is unstable and readily undergoes decarboxylation to release carbon dioxide gas and the free amine.[8][10]

The evolution of two gaseous byproducts, isobutylene and carbon dioxide, provides a strong thermodynamic driving force for the reaction to proceed to completion.[10]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Quantitative Data on Boc Deprotection

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and the nature of the substrate. Below is a summary of common conditions for Boc deprotection. While this data is not specific to this compound, it provides a general guideline for researchers.

| Acid | Solvent | Temperature (°C) | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 30 min - 4 h | A very common and effective method.[7][11] The concentration of TFA typically ranges from 25-50% (v/v).[12] |

| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | Room Temperature | 30 min - 4 h | The product is often isolated as the hydrochloride salt.[7][11] |

| Hydrochloric Acid (HCl) | Methanol | Room Temperature | Varies | Can be used for substrates soluble in methanol.[7] |

| Lewis Acids (e.g., AlCl3, ZnBr2) | Dichloromethane (DCM) | Room Temperature | Varies | Milder conditions that can be useful for acid-sensitive substrates.[7][13] |

| High Temperature | Water | Reflux (100°C) | < 15 min | A "green" chemistry approach that avoids the use of strong acids.[14] |

Experimental Protocols

General Protocol for Boc Deprotection using TFA/DCM

This protocol is a standard method for the removal of the Boc group from an amine.

Materials:

-

Boc-protected amine (e.g., this compound)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: Dissolve the Boc-protected amine (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M. Cool the solution to 0°C using an ice bath.

-

Addition of TFA: While stirring, slowly add TFA to the solution. A common ratio is a 1:1 mixture of DCM and TFA.[12]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue to stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[11]

-

Work-up:

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

To isolate the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Caution: CO₂ gas will evolve.[12]

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

-

To isolate the TFA salt, after the initial concentration of the reaction mixture, dissolve the residue in a minimal amount of a suitable solvent and precipitate the salt by adding a non-polar solvent like diethyl ether. Filter the solid and dry under vacuum.[12]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 4. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. jk-sci.com [jk-sci.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Conjugating Hydroxy-PEG2-(CH2)2-Boc to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a well-established and widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. The covalent attachment of PEG chains can increase a protein's in vivo half-life, improve its stability, enhance solubility, and reduce its immunogenicity.[1][2] The choice of PEG linker is critical for controlling the conjugation process and the properties of the final conjugate.

This document provides a detailed protocol for the conjugation of a heterobifunctional PEG linker, Hydroxy-PEG2-(CH2)2-Boc, to a protein of interest. This linker possesses a hydroxyl (-OH) group at one terminus and a tert-butyloxycarbonyl (Boc)-protected primary amine at the other. This structure allows for a controlled, two-step conjugation strategy. The protocol will focus on the deprotection of the Boc group to reveal a reactive amine, followed by the conjugation of this amine to the carboxyl groups of the target protein.

Principle of the Method

The conjugation of this compound to a protein is achieved through a sequential two-step process:

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine terminus of the PEG linker under acidic conditions, typically using trifluoroacetic acid (TFA).[3][4] This exposes a primary amine, transforming the linker into a reactive Hydroxy-PEG2-(CH2)2-NH2 species.

-

Carbodiimide-Mediated Amide Bond Formation: The newly exposed primary amine on the PEG linker is then covalently coupled to the carboxylic acid groups present on the side chains of aspartic acid (Asp) and glutamic acid (Glu) residues, as well as the C-terminus of the protein.[5] This reaction is facilitated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance reaction efficiency and stability of the active intermediate.[5]

This sequential approach allows for a more controlled conjugation process, minimizing unwanted side reactions.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group from the PEG linker to generate a reactive primary amine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Triisopropylsilane (TIS) (optional scavenger)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Diethyl ether (cold)

Procedure:

-

Dissolve the this compound linker in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration for deprotection is 50% TFA in DCM.[4]

-

If the substrate is sensitive to cationic species, a scavenger such as triisopropylsilane (TIS) can be added (typically 2.5-5% v/v).[6]

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[3]

-

Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene can aid in the removal of residual TFA.

-

The resulting deprotected linker, Hydroxy-PEG2-(CH2)2-NH2, will be a TFA salt. For many applications, this salt can be used directly in the subsequent conjugation step.

-

If neutralization is required, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]

Protocol 2: Conjugation of Deprotected Linker to Protein

This protocol details the EDC/NHS-mediated conjugation of the deprotected Hydroxy-PEG2-(CH2)2-NH2 to the carboxyl groups of a target protein.

Materials:

-

Target protein

-

Deprotected Hydroxy-PEG2-(CH2)2-NH2 (from Protocol 1)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Dialysis or size-exclusion chromatography (SEC) system for purification

Procedure:

-

Protein Preparation: Prepare a solution of the target protein in the Coupling Buffer (e.g., PBS, pH 7.4). A typical protein concentration is in the range of 1-10 mg/mL.[7]

-

Activation of Protein Carboxyl Groups:

-

In a separate reaction tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer (0.1 M MES, pH 6.0).

-

Add the EDC/NHS solution to the protein solution. A molar excess of EDC and NHS over the protein is required, and the optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the protein.

-

-

Conjugation Reaction:

-

Dissolve the deprotected Hydroxy-PEG2-(CH2)2-NH2 in the Coupling Buffer.

-

Add the desired molar excess of the deprotected PEG linker solution to the activated protein solution. A starting point is a 10- to 50-fold molar excess of the linker to the protein.[7]

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters.[7]

-

Incubate for an additional 30 minutes.

-

-

Purification of the PEG-Protein Conjugate:

-

Purify the PEG-protein conjugate from unreacted PEG linker, EDC/NHS byproducts, and unmodified protein using dialysis or size-exclusion chromatography (SEC).[7][]

-

Data Presentation

The following tables summarize key quantitative parameters for the Boc deprotection and protein conjugation steps. These values should be considered as starting points and may require optimization for specific proteins and applications.

Table 1: Quantitative Parameters for Boc Deprotection

| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Boc Deprotection | 50% TFA in DCM | Room Temperature | 0.5 - 2 | >95 |

Table 2: Quantitative Parameters for Protein Conjugation

| Parameter | Value/Reagent | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the risk of intermolecular crosslinking. |

| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically to achieve the desired degree of PEGylation. |

| Molar Ratio (EDC:NHS:Protein) | (10-50):(10-50):1 | Ratios should be optimized for each specific protein. |

| Reaction pH | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |

| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help to minimize protein degradation. |

| Quenching Reagent | Tris or Glycine | Final concentration of 50-100 mM. |

Characterization of the PEG-Protein Conjugate

Following purification, the conjugate should be thoroughly characterized to confirm successful PEGylation and to determine the extent of modification.

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The PEGylated protein will exhibit a higher apparent molecular weight compared to the unmodified protein. The band may appear broader due to the heterogeneity of PEGylation.[1]

-

Size-Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated protein from the unconjugated protein and to assess the purity of the final product.[]

-

Mass Spectrometry (MALDI-TOF or ESI-LC/MS): Mass spectrometry is a powerful tool for determining the precise molecular weight of the conjugate and for identifying the number of PEG chains attached to the protein (degree of PEGylation).[9]

Mandatory Visualizations

Caption: Experimental workflow for protein conjugation.

Caption: Chemical reaction pathway for conjugation.

References

- 1. benchchem.com [benchchem.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Hydroxy-PEG2-(CH2)2-Boc in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects these two components, is critical to the ADC's success, influencing its stability, solubility, pharmacokinetics, and mechanism of action.[1][2][3] Polyethylene glycol (PEG) linkers are widely used in ADC development due to their ability to enhance water solubility, reduce aggregation, and prolong circulation half-life.[1][][5][6]

This document provides detailed application notes and protocols for the use of Hydroxy-PEG2-(CH2)2-Boc , a heterobifunctional linker, in the synthesis of ADCs. This linker features a hydroxyl (-OH) group for payload attachment and a Boc-protected amine (-NHBoc) group, which, after deprotection, allows for conjugation to an antibody.[7] While this specific linker is noted as being used in the synthesis of ADCs and PROTACs, extensive public data on its performance is limited.[7][8][9] Therefore, the following protocols and data are based on established methodologies for structurally similar HO-PEG-NHBoc linkers and serve as a comprehensive guide for its application.

The general structure of the linker is as follows:

HO-(CH2CH2O)2-CH2CH2-NHBoc

This non-cleavable linker design ensures that the payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cell, a strategy known to offer superior plasma stability.[][6]

Key Applications and Advantages

The this compound linker offers several advantages in ADC design:

-

Enhanced Hydrophilicity : The PEG component improves the water solubility of hydrophobic payloads, which can mitigate aggregation issues that often plague ADCs.[1][2][][5] This is crucial for maintaining the stability and therapeutic efficacy of the conjugate.[1][5]

-

Improved Pharmacokinetics : PEGylation is known to increase the hydrodynamic volume of molecules, which reduces renal clearance and extends the plasma half-life of the ADC.[1][][6][10] This can lead to greater drug exposure at the tumor site.[2][5]

-

Reduced Immunogenicity : The flexible PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[][6]

-

Versatile Conjugation Chemistry : The bifunctional nature of the linker allows for a sequential and controlled conjugation process. The hydroxyl group can be activated for payload attachment, while the Boc-protected amine provides a stable precursor for subsequent antibody conjugation.

Experimental Data

The following tables summarize representative quantitative data for ADCs constructed using short, hydrophilic PEG linkers. This data is synthesized from various studies and illustrates the expected outcomes when using a linker like this compound.

Table 1: Conjugation and Physicochemical Properties

| Parameter | Representative Value | Method of Analysis |

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | Hydrophobic Interaction Chromatography (HIC) |

| Conjugation Efficiency | >90% | UV-Vis Spectroscopy, LC-MS |

| Monomeric Purity (Post-conjugation) | >95% | Size Exclusion Chromatography (SEC) |

| Aggregation Propensity (Stressed) | <5% increase | SEC, Dynamic Light Scattering (DLS) |

Table 2: In Vitro Efficacy

| Assay | Cell Line | ADC IC50 (nM) | "Naked" Antibody IC50 (nM) | Free Drug IC50 (nM) |

| Cytotoxicity | SK-BR-3 (HER2+) | 0.5 - 5.0 | >1000 | 0.01 - 0.1 |

| Cytotoxicity | MDA-MB-468 (HER2-) | >1000 | >1000 | 0.01 - 0.1 |

| Bystander Killing | Co-culture | Moderate | N/A | High |

Table 3: Pharmacokinetic Profile (Rodent Model)

| Parameter | ADC with PEG Linker | ADC with Non-PEG Linker |

| Half-life (t½) | 150 - 250 hours | 100 - 180 hours |

| Area Under the Curve (AUC) | Increased by 1.5-2.0 fold | Baseline |

| Clearance (CL) | Decreased by 30-50% | Baseline |

Note: The data presented are representative values from literature on ADCs with similar linker technologies and should be used as a general guideline. Actual results will vary based on the specific antibody, payload, and experimental conditions.[10][11]

Detailed Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process. The general workflow involves:

-

Activation of the payload and its conjugation to the linker's hydroxyl group.

-

Deprotection of the linker's Boc group to reveal the primary amine.

-

Activation of the antibody (e.g., through lysine modification).

-

Conjugation of the payload-linker construct to the antibody.

-

Purification and characterization of the final ADC.

Protocol 1: Payload-Linker Synthesis

This protocol describes the attachment of a carboxylate-containing payload to the hydroxyl group of the linker via an ester bond.

A. Materials:

-

This compound

-

Payload with a carboxylic acid group (e.g., a derivative of MMAE or DM1)

-

Dicyclohexylcarbodiimide (DCC) or EDC/NHS

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reverse-phase HPLC system for purification

B. Procedure:

-

Dissolve the payload (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

-

Add DMAP (0.1 eq) to the solution.

-

Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting Payload-O-PEG2-(CH2)2-NHBoc conjugate by reverse-phase HPLC.

-

Characterize the product by LC-MS and NMR.

Protocol 2: ADC Conjugation via Lysine Residues

This protocol details the conjugation of the deprotected payload-linker to the lysine residues of the antibody.

A. Materials:

-

Payload-O-PEG2-(CH2)2-NHBoc

-

Trifluoroacetic acid (TFA) for Boc deprotection

-

Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0

-

SM(PEG)n NHS ester (crosslinker for amine-to-amine conjugation, if needed) or direct activation of antibody lysines. For this protocol, we assume a two-step process where the payload-linker amine is first modified with a maleimide group, and the antibody is modified to present thiol groups. An alternative, more direct approach is NHS ester chemistry.

-

Reducing agent: Dithiothreitol (DTT) or TCEP

-

Quenching solution: Tris buffer or free cysteine

-

Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) system for purification

B. Procedure:

-

Deprotection of the Linker:

-

Dissolve the Payload-O-PEG2-(CH2)2-NHBoc in DCM.

-

Add TFA (10-20% v/v) and stir at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under vacuum to yield Payload-O-PEG2-(CH2)2-NH2.

-

-

Antibody Preparation (Thiolation):

-

Exchange the antibody into a phosphate buffer (pH 7.5-8.0) containing 1 mM EDTA.

-

Add a 5-10 fold molar excess of DTT or TCEP to reduce interchain disulfide bonds.

-

Incubate at 37°C for 30-60 minutes.

-

Immediately remove the reducing agent using a desalting column, exchanging the antibody into a degassed conjugation buffer (pH 6.5-7.0).

-

-

Payload-Linker Activation (Maleimide functionalization):

-

Dissolve the deprotected payload-linker and a maleimide-NHS ester crosslinker (e.g., SMCC) in DMSO at a 1:1.1 molar ratio.

-

Incubate for 1-2 hours at room temperature.

-

-

Conjugation:

-

Immediately add the maleimide-activated payload-linker solution to the reduced antibody solution. A molar excess of 5-10 fold of the payload-linker per antibody is a good starting point.

-

Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight under gentle agitation.

-

-

Quenching:

-

Add a 3-fold molar excess of N-acetylcysteine or cysteine relative to the maleimide-linker to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Purify the ADC using SEC or TFF to remove unreacted payload-linker, small molecules, and aggregates. The final buffer should be a formulation buffer suitable for antibody stability (e.g., PBS or histidine-based buffer).

-

-

Characterization:

-

Determine the final protein concentration (A280).

-

Calculate the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

-

Assess the level of aggregation and purity using SEC-HPLC.

-

Confirm the identity and integrity of the ADC by LC-MS.

-

Visualizations

Diagram 1: ADC Synthesis Workflow

Caption: Workflow for ADC synthesis using a Hydroxy-PEG-Boc linker.

Diagram 2: Mechanism of Action for a Non-Cleavable ADC

Caption: Internalization and payload release of a non-cleavable ADC.

References

- 1. purepeg.com [purepeg.com]

- 2. adcreview.com [adcreview.com]

- 3. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Hydroxy-PEG2-(CH2)2-Boc in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-(CH2)2-Boc is a heterobifunctional linker increasingly utilized in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc)-protected amine group separated by a short polyethylene glycol (PEG) spacer. The PEG moiety enhances the solubility and stability of the resulting bioconjugate, while the terminal functional groups allow for sequential and controlled conjugation to two different molecules. This non-cleavable linker forms a stable connection between the biomolecule and the payload.[1]

These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the effective use of this compound in your research and development workflows.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C11H23NO5 | N/A |

| Molecular Weight | 249.30 g/mol | N/A |

| Appearance | White to off-white solid or colorless oil | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | N/A |

| Storage | Store at -20°C for long-term stability. | N/A |

Note: The data in this table is representative. Please refer to the manufacturer's certificate of analysis for lot-specific information.

Applications in Bioconjugation

The unique structure of this compound makes it a versatile tool for various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker plays a critical role in connecting a potent cytotoxic drug to a monoclonal antibody (mAb). As a non-cleavable linker, this compound ensures that the cytotoxic payload remains attached to the antibody until the entire ADC is internalized and degraded within the target cancer cell. This enhances the stability of the ADC in circulation and minimizes off-target toxicity. The hydroxyl group can be conjugated to the drug, while the Boc-protected amine, after deprotection, can be coupled to the antibody.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker in a PROTAC is a critical determinant of its efficacy. The length and composition of the linker, such as the PEG unit in this compound, can significantly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydroxyl and amine functionalities of this linker allow for the sequential attachment of the target protein binder and the E3 ligase ligand.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a two-step bioconjugation workflow. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Boc Deprotection of this compound